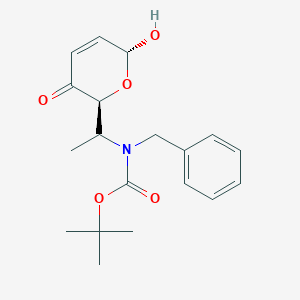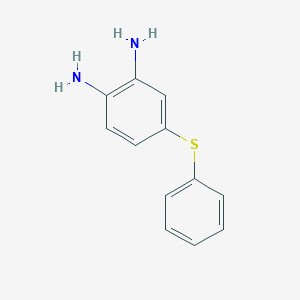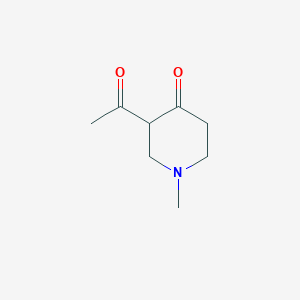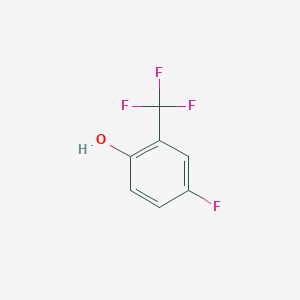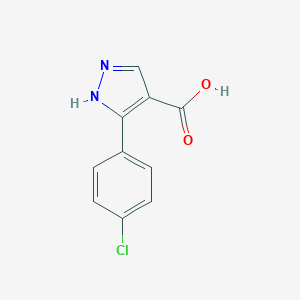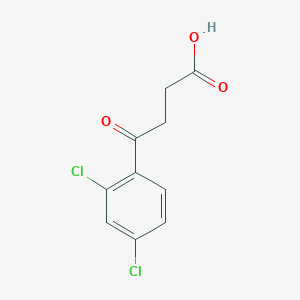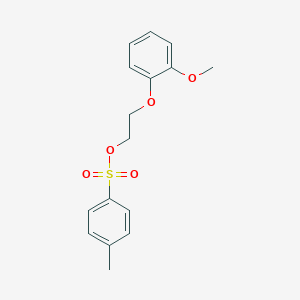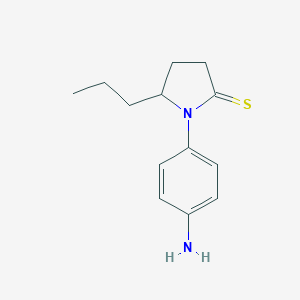
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a thione derivative of pyrrolidine and is a potent inhibitor of the enzyme prolyl oligopeptidase (POP). In
Mécanisme D'action
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's mechanism of action involves the inhibition of POP, an enzyme that plays a critical role in the degradation of neuropeptides. By inhibiting POP, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione increases the concentration of neuropeptides in the brain, leading to improved cognitive function and reduced inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has a significant impact on the levels of neuropeptides in the brain. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP leads to an increase in the concentration of neuropeptides, which in turn, improves cognitive function. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other organs. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is its ability to inhibit POP, making it a potent tool for studying the role of neuropeptides in various neurological disorders. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's anti-inflammatory and anti-tumor properties also make it a promising candidate for cancer treatment. However, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potency and selectivity for POP may limit its use in other areas of research.
Orientations Futures
The potential therapeutic applications of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione are vast and varied. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's impact on other neurological disorders and its potential as a cancer treatment. Additionally, the development of more selective POP inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.
Conclusion:
In conclusion, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is a potent inhibitor of POP that has gained significant attention in the field of scientific research. Its ability to regulate neuropeptides and reduce inflammation makes it a promising candidate for the treatment of various neurological disorders and cancer. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potential therapeutic applications and developing more selective POP inhibitors.
Méthodes De Synthèse
The synthesis of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione involves the reaction of 4-aminobenzaldehyde with 5-bromopentanethiol in the presence of sodium methoxide. The reaction yields 1-(4-aminophenyl)-5-pentylthiol, which is then treated with chloroacetyl chloride to form 1-(4-aminophenyl)-5-pentylpyrrolidine-2-thione. The final step involves the reaction of the pyrrolidine derivative with propyl iodide to obtain 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP has been linked to the regulation of neuropeptides, which play a crucial role in the functioning of the central nervous system. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
126356-18-1 |
|---|---|
Nom du produit |
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione |
Formule moléculaire |
C13H18N2S |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-5-propylpyrrolidine-2-thione |
InChI |
InChI=1S/C13H18N2S/c1-2-3-11-8-9-13(16)15(11)12-6-4-10(14)5-7-12/h4-7,11H,2-3,8-9,14H2,1H3 |
Clé InChI |
OEPNVFLTLDDWCN-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=S)N1C2=CC=C(C=C2)N |
SMILES canonique |
CCCC1CCC(=S)N1C2=CC=C(C=C2)N |
Synonymes |
2-Pyrrolidinethione, 1-(4-aminophenyl)-5-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



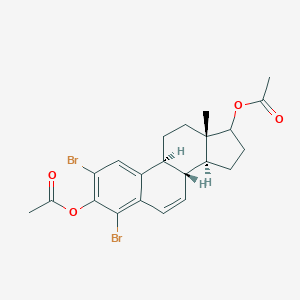
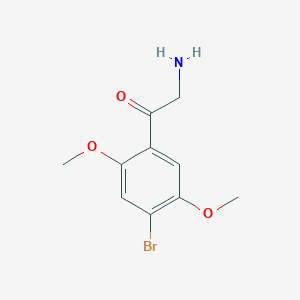

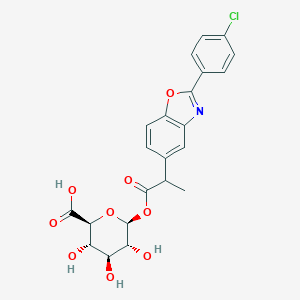
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)

